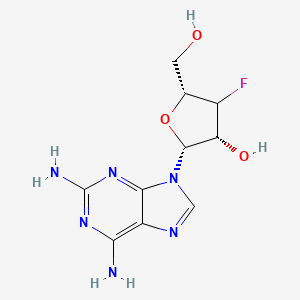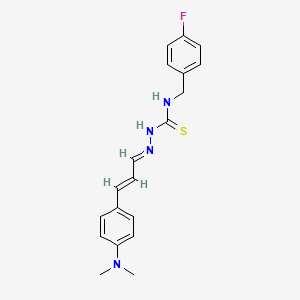
Caii-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caii-IN-1 is a thiosemicarbazide derivative that acts as a potent and selective inhibitor of carbonic anhydrase-II (CA-II). This compound has an IC50 value of 10.3 µM for bovine carbonic anhydrase-II and is used in research related to carbonic anhydrase-associated biological disorders .
Preparation Methods
The synthesis of Caii-IN-1 involves the reaction of cinnamaldehyde with thiosemicarbazide to form a bis-pharmacophore of cinnamaldehyde-clubbed thiosemicarbazones. The reaction conditions typically include the use of solvents like ethanol and the presence of catalysts to facilitate the reaction
Chemical Reactions Analysis
Caii-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Caii-IN-1 has several scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving carbonic anhydrase enzymes.
Biology: Investigated for its role in regulating pH and ion balance in biological systems.
Medicine: Explored for potential therapeutic applications in treating diseases related to carbonic anhydrase dysfunction, such as glaucoma and certain cancers.
Mechanism of Action
Caii-IN-1 exerts its effects by specifically mediating ionic interaction with the zinc ion in the active site of carbonic anhydrase-II. This interaction inhibits the enzyme’s activity, leading to a decrease in the conversion of carbon dioxide to bicarbonate and protons. The molecular targets involved include the zinc ion and the active site residues of carbonic anhydrase-II .
Comparison with Similar Compounds
Caii-IN-1 is unique due to its high selectivity and potency as a carbonic anhydrase-II inhibitor. Similar compounds include:
Acetazolamide: A classical carbonic anhydrase inhibitor used in the treatment of glaucoma.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure.
Brinzolamide: Another topical inhibitor with higher lipophilicity, facilitating diffusion across the blood-retinal barrier
These compounds share similar mechanisms of action but differ in their selectivity, potency, and application methods.
Properties
Molecular Formula |
C19H21FN4S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-3-[(4-fluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C19H21FN4S/c1-24(2)18-11-7-15(8-12-18)4-3-13-22-23-19(25)21-14-16-5-9-17(20)10-6-16/h3-13H,14H2,1-2H3,(H2,21,23,25)/b4-3+,22-13+ |
InChI Key |
MRGAPMWUCBLLME-WABGWXMBSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=S)NCC2=CC=C(C=C2)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=S)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


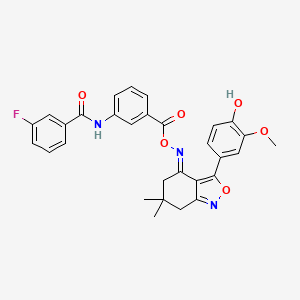
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)
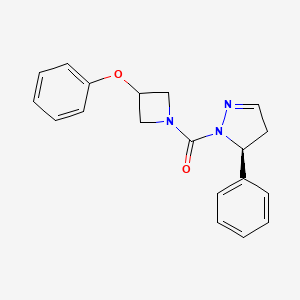
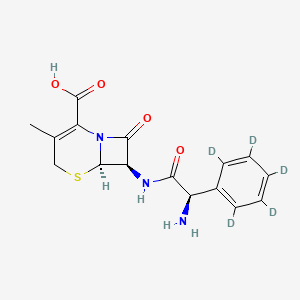

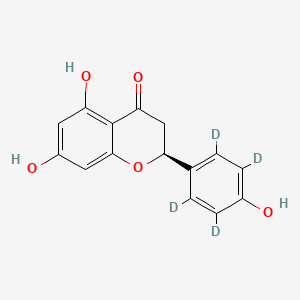

![N-[3-[[1-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-methylpropan-2-yl]oxy-diphenylsilyl]oxypropyl]-6-(azidomethyl)pyridine-3-carboxamide](/img/structure/B12403486.png)
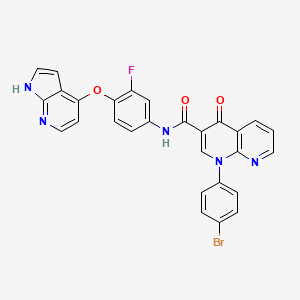
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
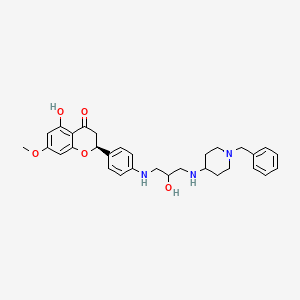
![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
